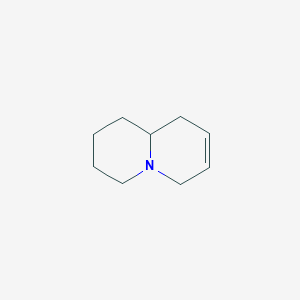
1,3,4,6,9,9a-Hexahydro-2H-quinolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,6,9,9a-Hexahydro-2H-quinolizine, also known as this compound, is a useful research compound. Its molecular formula is C9H15N and its molecular weight is 137.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
Recent studies have identified derivatives of 1,3,4,6,9,9a-hexahydro-2H-quinolizine as potential candidates for antiviral therapies. In particular, these derivatives have been evaluated for their ability to inhibit the main protease (M pro) of SARS-CoV-2, the virus responsible for COVID-19. Molecular docking studies indicated that certain derivatives exhibited strong binding affinities (e.g., binding energy of −10.0 kcal/mol), suggesting their potential as antiviral agents against COVID-19 .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have shown that specific derivatives can exhibit significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, certain synthesized compounds demonstrated minimal inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .
Anticancer Activity
In the realm of oncology, derivatives of this compound have been explored for their anticancer properties. Compounds based on this scaffold have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The unique structural features of these compounds contribute to their bioactivity by interacting with molecular targets involved in cancer progression .
Organic Photovoltaics
The compound's electron-donating nature has led to its use in the development of D–π–A (donor-π-acceptor) dyes for organic photovoltaic applications. These dyes are essential for enhancing the efficiency of solar cells by improving light absorption and charge transport properties .
Photodynamic Therapy
Due to its structural characteristics, this compound derivatives are being investigated as sensitizers in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to generate reactive oxygen species that can selectively destroy cancer cells upon light activation .
Synthesis and Structural Modifications
The synthesis of this compound and its derivatives often involves multi-step reactions that can be tailored to introduce various functional groups to enhance biological activity or material properties. For example:
| Compound | Synthesis Method | Target Application |
|---|---|---|
| Derivative A | Multi-component reaction | Antiviral agent |
| Derivative B | Cyclization reactions | Antimicrobial |
| Derivative C | Functionalization | Photodynamic therapy |
Case Study: Antiviral Derivatives
A study conducted on a series of quinolizine derivatives revealed that specific structural modifications significantly increased their binding affinity for M pro of SARS-CoV-2. The top-performing derivative exhibited a binding energy indicative of strong interaction with the target protein .
Case Study: Antimicrobial Screening
In antimicrobial testing against Mycobacterium smegmatis and Pseudomonas aeruginosa, several derivatives were synthesized and screened for activity using well diffusion methods. The results indicated that certain compounds had significant antibacterial effects with low MIC values .
Propriétés
Numéro CAS |
1004-86-0 |
|---|---|
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
2,3,4,6,9,9a-hexahydro-1H-quinolizine |
InChI |
InChI=1S/C9H15N/c1-3-7-10-8-4-2-6-9(10)5-1/h1,3,9H,2,4-8H2 |
Clé InChI |
UVGIYZMSZBBREW-UHFFFAOYSA-N |
SMILES |
C1CCN2CC=CCC2C1 |
SMILES canonique |
C1CCN2CC=CCC2C1 |
Synonymes |
1,3,4,6,9,9a-Hexahydro-2H-quinolizine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















